molecular formula C14H24N4O3 B13802531 Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-

Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-

Cat. No.: B13802531
M. Wt: 296.37 g/mol
InChI Key: OKKVORDDXFDEEC-UHFFFAOYSA-N
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Description

The compound Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- features a pyrimidinone core (1,2,3,4-tetrahydro-2,4-dioxo) with critical substituents:

  • Position 1 and 3: Bis(2-methylpropyl) (isobutyl) groups.
  • Position 5: Acetamide moiety.
  • Position 6: Amino group.

The bulky isobutyl groups at positions 1 and 3 likely enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

Molecular Formula

C14H24N4O3

Molecular Weight

296.37 g/mol

IUPAC Name

N-[4-amino-1,3-bis(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C14H24N4O3/c1-8(2)6-17-12(15)11(16-10(5)19)13(20)18(14(17)21)7-9(3)4/h8-9H,6-7,15H2,1-5H3,(H,16,19)

InChI Key

OKKVORDDXFDEEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)CC(C)C)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis from Pyrimidine Derivatives

  • Starting Materials: Simpler pyrimidine derivatives, such as 2,4-dioxo-pyrimidines, are used as the core scaffold.
  • Alkylation: The introduction of the bis(2-methylpropyl) groups is typically achieved through selective alkylation reactions under controlled conditions.
  • Amination: The 6-amino substituent is introduced via nucleophilic substitution or amination reactions.
  • Acetamide Formation: The acetamide group is formed by reaction of the amino group with acetic anhydride or acetyl chloride under mild conditions.

Typical Reaction Conditions:

Step Reagents/Conditions Notes
Alkylation Alkyl halides (e.g., isopropyl bromide), base (e.g., K2CO3) Controlled temperature to avoid over-alkylation
Amination Ammonia or amine source, solvent (e.g., ethanol) May require catalyst or heating
Acetamide formation Acetic anhydride or acetyl chloride, base (e.g., pyridine) Room temperature or mild heating

These steps are typically performed sequentially with intermediate purification to ensure reaction completeness and stereochemical integrity.

Alkylation and Thiopyrimidine Derivative Syntheses

Related pyrimidine derivatives bearing alkyl substituents have been synthesized via:

  • Reaction of substituted phenylacetonitriles with ethyl 2-bromoesters in anhydrous THF with zinc dust.
  • Subsequent treatment with thiourea and sodium ethoxide to form thiopyrimidine cores.
  • Alkylation with chloroethyl amines in DMF with potassium carbonate to introduce aminoalkyl substituents.

These protocols demonstrate the feasibility of introducing complex substituents on pyrimidine rings under mild conditions with good yields.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Notes
Multi-step alkylation and amination Alkyl halides, ammonia, acetic anhydride, bases Variable Established, controllable Requires purification at each step
InCl3-catalyzed MCR with ultrasound InCl3 (20 mol%), 50% EtOH, ultrasound, 40 °C 80–95 High yield, short time, green Demonstrated for pyrimidine analogs
Alkylation of thiopyrimidines Zinc dust, ethyl 2-bromoesters, thiourea, K2CO3 Good Mild conditions, good selectivity Applicable to related pyrimidines

Research Results and Analysis

  • The multi-step synthesis approach allows precise control over substitution patterns but may be time-consuming and require multiple purification steps.
  • Catalytic methods using InCl3 and ultrasound irradiation significantly reduce reaction time and improve yields, aligning with green chemistry principles.
  • Alkylation methods in polar aprotic solvents like DMF with potassium carbonate base provide effective routes to introduce aminoalkyl groups on pyrimidine rings.
  • The presence of chiral centers necessitates careful stereochemical control during synthesis to obtain the desired isomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino or acetamide groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.

    Biomolecular Interactions: Studied for its interactions with DNA and RNA.

Medicine

    Pharmaceuticals: Investigated for its potential as an antiviral or anticancer agent.

    Drug Development: Used as a scaffold for designing new therapeutic agents.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Compound Name (CAS or Reference) R1 (Position 1) R3 (Position 3) Acetamide Modification Molecular Weight* Predicted LogP Key Features References
Target Compound Bis(2-methylpropyl) Bis(2-methylpropyl) None ~393.5 ~3.8 High lipophilicity
Acetamide,N-(6-amino-1,3-dimethyl-...) (101433-55-0) Methyl Methyl 2-(Dibutylamino) ~394.4 ~4.2 Enhanced CNS penetration potential
N-(6-Amino-3-methyl-...) (Ev8) Methyl H None ~226.2 ~1.2 Simplified structure, lower MW
N-(6-Amino-1-benzyl-...) (Ev11) Benzyl H 2-Chloro-N-ethyl ~405.9 ~2.9 Aromatic bulk, halogenated side chain
Compound with naphthalenyl (Ev10) 1-Naphthalenyl Methyl 2-(4-Amino-2,3,5-trimethylphenoxy) ~592.6 ~5.1 Bulky aromatic substituents

*Molecular weights calculated based on molecular formulas.

Key Structural and Functional Insights

Substituent Bulk and Lipophilicity :

  • The target compound’s bis(2-methylpropyl) groups confer higher lipophilicity (LogP ~3.8) compared to simpler analogs like the 3-methyl derivative (LogP ~1.2) . This may enhance tissue penetration but reduce aqueous solubility.
  • The naphthalenyl-containing analog (Ev10) exhibits extreme lipophilicity (LogP ~5.1), likely limiting bioavailability without formulation aids .

The 2-chloro-N-ethyl group in Ev11’s acetamide may enhance electrophilic reactivity, influencing covalent binding to biological targets .

Aromatic vs. This difference could alter receptor binding specificity .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

How can computational methods optimize the synthesis of this compound?

Q. Advanced

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediate stability and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Analyze reaction databases to identify optimal solvent/base combinations for higher yields .
  • Example : ICReDD’s workflow integrates computational predictions with experimental validation, shortening development timelines .

How should researchers address contradictions in reported reaction yields when using different solvent systems?

Q. Advanced

  • Systematic Screening : Use Design of Experiments (DoE) to test solvent polarity, protic/aprotic nature, and temperature effects .
  • Case Study : DMF vs. acetonitrile may alter reaction kinetics due to differences in solvation; kinetic studies (e.g., time-resolved HPLC) can resolve discrepancies .

What are the common by-products formed during synthesis, and how can they be minimized?

Q. Basic

  • By-Products : Unreacted starting materials, dimerized intermediates, or oxidized species .
  • Mitigation :
    • TLC Monitoring : Track reaction progress and terminate before side reactions dominate .
    • Inert Atmosphere : Reduce oxidation risks during alkylation steps .

What strategies are recommended for elucidating the reaction mechanism?

Q. Advanced

  • Isotopic Labeling : Use ¹⁵N or deuterated reagents to trace bond formation pathways .
  • Kinetic Isotope Effects (KIE) : Differentiate between radical, ionic, or concerted mechanisms .
  • Computational Modeling : Identify transition states and energy barriers using Gaussian or ORCA software .

How is this compound utilized as a building block in organic synthesis?

Q. Basic

  • Heterocycle Functionalization : The pyrimidine core reacts with electrophiles (e.g., aryl halides) to form fused rings for drug discovery .
  • Bioactive Analogs : Used to synthesize kinase inhibitors or antimicrobial agents via substitution at the 6-amino position .

How to analyze structure-activity relationships (SAR) when structural analogs show conflicting bioactivity data?

Q. Advanced

  • QSAR Modeling : Correlate substituent electronic (Hammett σ) or steric (Taft parameters) effects with bioactivity .
  • Comparative Table :
Analog Substituent Bioactivity (IC₅₀) Key Feature
Compound A 4-Chlorophenyl12 nM (Kinase X)Enhanced hydrophobic binding
Compound B 4-Methoxyphenyl85 nM (Kinase X)Reduced metabolic stability

What are the recommended storage conditions to ensure stability?

Q. Basic

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solubility : Dissolve in DMSO (anhydrous) for long-term aliquots; avoid aqueous buffers to prevent hydrolysis .

How to differentiate between thermodynamic and kinetic control in key reactions?

Q. Advanced

  • Temperature Effects : Lower temps favor kinetic products (e.g., metastable intermediates); higher temps favor thermodynamic stability .
  • Quenching Experiments : Rapid cooling traps kinetic products, while extended reaction times allow equilibration .
  • Computational Validation : Compare calculated Gibbs free energy of intermediates to identify dominant pathways .

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